Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate)
Description
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) (chemical formula: C₇₂H₄₈Cl₂N₆O₈Ru; molecular weight: 1297.16 g/mol) is a red crystalline ruthenium(II) complex with three 4,7-diphenyl-1,10-phenanthroline (dpp) ligands and two perchlorate counterions . It exhibits strong fluorescence and photostability, making it a key material in oxygen sensing, photodynamic therapy, and optoelectronic applications . The compound is commercially available in purity grades ranging from 2N to 5N, with packaging options including plastic and steel drums . Its structure features a distorted octahedral geometry around the Ru(II) center, as confirmed by X-ray crystallography .
Properties
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2ClHO4.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBZIKDAUJCZDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48Cl2N6O8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475125 | |
| Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75213-31-9 | |
| Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Complexation Method
This is the most common approach, involving the reaction of ruthenium(II) salt with the ligand in a suitable solvent under reflux conditions.
- Dissolve ruthenium(III) chloride hydrate in an appropriate solvent such as ethanol, methanol, or ethylene glycol.
- Add an excess of 4,7-diphenyl-1,10-phenanthroline ligand to the solution.
- Heat the mixture under reflux for several hours (typically 4–12 hours) to facilitate ligand substitution and reduction of Ru(III) to Ru(II).
- Cool the reaction mixture and add a solution of sodium or potassium perchlorate to precipitate the bis(perchlorate) salt.
- Filter and wash the precipitate with cold solvent to remove impurities.
- Dry under vacuum to obtain the red powder of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate).
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Ethanol, methanol, ethylene glycol |
| Reaction temperature | Reflux (~78–120 °C) |
| Reaction time | 4–12 hours |
| Ligand to Ru ratio | 3:1 (stoichiometric excess) |
| Perchlorate source | NaClO4 or KClO4 |
| Isolation method | Precipitation and filtration |
Stepwise Ligand Addition and Purification
Some protocols involve stepwise addition of ligands and intermediate purification steps to improve yield and purity.
- Initial formation of a mono- or bis-ligated ruthenium complex.
- Subsequent addition of the third ligand under controlled conditions.
- Purification by recrystallization from solvents such as acetonitrile or acetone.
This method can enhance control over complex formation and reduce side products.
Covalent Immobilization Variant (For Sensor Applications)
In specialized research, tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) complexes are synthesized with linker arms for covalent attachment to matrices such as sol-gels, to prevent leaching in sensor applications.
- The ligand is modified to include functional groups (e.g., silane groups).
- The complex is synthesized similarly but with the modified ligand.
- The complex is then covalently immobilized on sol-gel matrices.
This method is detailed in sensor development literature and addresses stability issues in liquid-phase sensing.
Research Findings and Characterization
- The complex exhibits a characteristic red color and is isolated as a red powder.
- Molecular weight: approximately 1297.2 g/mol.
- The complex is stable under ambient conditions but sensitive to strong reducing or oxidizing agents.
- Photophysical studies confirm strong metal-to-ligand charge transfer (MLCT) absorption bands.
- Crystallographic studies reveal octahedral coordination geometry around ruthenium(II) with three bidentate ligands.
Data Summary Table
| Aspect | Details |
|---|---|
| Molecular Formula | C72H48Cl2N6O8Ru |
| Molecular Weight | 1297.2 g/mol |
| Appearance | Red powder |
| Ligand | 4,7-diphenyl-1,10-phenanthroline |
| Metal Center | Ruthenium(II) |
| Counterion | Bis(perchlorate) |
| Typical Solvent | Ethanol, methanol, ethylene glycol |
| Reaction Temperature | Reflux (~78–120 °C) |
| Reaction Time | 4–12 hours |
| Isolation Method | Precipitation with NaClO4/KClO4, filtration |
| Purity Grades Available | 99% to 99.999% (commercially available) |
Chemical Reactions Analysis
Types of Reactions
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to its ruthenium(III) state.
Reduction: It can be reduced back to ruthenium(II) from ruthenium(III).
Substitution: Ligand substitution reactions can occur, where the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products
Oxidation: The major product is the ruthenium(III) complex.
Reduction: The major product is the ruthenium(II) complex.
Substitution: The products depend on the nature of the substituting ligand.
Scientific Research Applications
Pharmaceutical Applications
One of the notable applications of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is in the detection of microorganisms in pharmaceutical products. The compound has been utilized in a method that enables real-time detection of multiplying bacteria in both sterile and non-sterile environments. This application is crucial for ensuring the safety and efficacy of pharmaceutical formulations.
Case Study: Detection Methodology
- Method : Fluorescence-based detection.
- Target Microorganisms : Salmonella enterica, Staphylococcus aureus, Escherichia coli, Bacillus subtilis.
- Results : The method demonstrated high sensitivity and specificity for detecting bacterial contamination in pharmaceutical preparations, providing a rapid response to quality control needs .
Biosensing Applications
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) has also been explored as a biosensor component. Its fluorescent properties make it suitable for developing sensors that can detect various biological analytes.
Example Application: Optical Oxygen Sensors
- Description : The compound has been synthesized into complexes that serve as optical oxygen sensors using sol-gel technology.
- Performance Metrics :
- Sensitivity : Enhanced detection limits for oxygen levels.
- Response Time : Rapid response to changes in oxygen concentration.
This application highlights the compound's utility in environmental monitoring and biomedical applications where oxygen levels are critical .
Photovoltaic Applications
In the realm of solar energy, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is being investigated as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer makes it an attractive candidate for enhancing the efficiency of solar cells.
Performance Data in Solar Cells
| Property | Value |
|---|---|
| Short-Circuit Current Density | 14.55 mA/cm² |
| Power Conversion Efficiency | 9.4% |
| Absorption Range | Limited |
The incorporation of this ruthenium complex into DSSCs has shown promising results, particularly in increasing the loading capacity of sensitizers on titania layers, which is essential for improving overall cell performance .
Mechanism of Action
The primary mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) exerts its effects is through its luminescent properties. The compound absorbs light at a specific wavelength (λ_max 455 nm) and emits light at a different wavelength (λ_max 613 nm). The presence of molecular oxygen quenches this fluorescence, making it a valuable oxygen sensor. The dynamic quenching occurs due to the interaction between the excited state of the ruthenium complex and molecular oxygen, leading to non-radiative decay.
Comparison with Similar Compounds
Counterion Variations
The choice of counterion significantly impacts solubility, stability, and reactivity:
- Perchlorate (ClO₄⁻): Enhances solubility in polar solvents (e.g., methanol, DMF) due to high ionic character. However, perchlorate salts are thermally unstable and pose explosion risks under high heat .
- Hexafluorophosphate (PF₆⁻): Improves solubility in nonpolar solvents (e.g., chloroform) and increases thermal stability compared to perchlorate. Ru(dpp)₃(PF₆)₂ (CAS 123348-15-2) is preferred in polymer-based sensors due to compatibility with hydrophobic matrices .
- Chloride (Cl⁻) : Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride (CAS 36309-88-3) has lower solubility in organic solvents but higher stability in aqueous media. Its molecular weight (1169.19 g/mol) and chloride counterions make it suitable for biological applications, such as intracellular oxygen detection .
Ligand Modifications
- Bathophenanthroline vs. Bipyridine : Replacement of dpp with 2,2'-bipyridine (bpy) in tris(bpy)ruthenium(II) complexes reduces steric hindrance, leading to shorter excited-state lifetimes (e.g., 600 ns for [Ru(bpy)₃]²⁺ vs. 4–6 µs for [Ru(dpp)₃]²⁺) .
- Phenyl Substituents : The 4,7-diphenyl groups in dpp ligands enhance π-conjugation, red-shifting absorption maxima (~450 nm for [Ru(dpp)₃]²⁺ vs. ~450 nm for [Ru(phen)₃]²⁺) and improving luminescence quantum yields (0.14 vs. 0.042) .
Photophysical and Functional Performance
Table 1: Key Photophysical Parameters
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Lifetime (µs) | Quantum Yield | |
|---|---|---|---|---|---|
| Ru(dpp)₃₂ | 454 | 610 | 4.2 | 0.14 | |
| Ru(dpp)₃₂ | 452 | 608 | 3.8 | 0.12 | |
| [Ru(dpp)₃]Cl₂ | 450 | 605 | 3.5 | 0.10 | |
| [Ru(bpy)₃]Cl₂ | 452 | 620 | 0.6 | 0.042 |
- Oxygen Sensitivity : [Ru(dpp)₃]²⁺ derivatives exhibit superior oxygen-quenching efficiency (Stern-Volmer constant: KSV = 0.012 Torr⁻¹) compared to [Ru(phen)₃]²⁺ (KSV = 0.005 Torr⁻¹) due to extended excited-state lifetimes .
- Aggregation-Induced Emission (AIE) : The perchlorate complex demonstrates AIE enhancement in solid-state matrices, with a 3-fold increase in luminescence intensity upon aggregation .
Biological Activity
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate), commonly referred to as Ru(DPP)₃(ClO₄)₂, is a ruthenium complex notable for its fluorescent properties. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential applications in biological systems, particularly as a sensor for microbial detection and as a therapeutic agent.
- CAS Number : 75213-31-9
- Molecular Formula : C₇₂H₄₈N₆Ru·2(ClO₄)
- Molecular Weight : 1297.16 g/mol
The biological activity of Ru(DPP)₃(ClO₄)₂ is primarily attributed to its ability to interact with biological molecules through mechanisms such as oxidative stress induction and fluorescence quenching. The compound's photophysical properties allow it to act as a fluorescent probe in various biological assays.
1. Fluorescent Sensing of Microorganisms
Recent studies have demonstrated the use of Ru(DPP)₃(ClO₄)₂ as a fluorescent sensor for real-time monitoring of microbial growth in pharmaceutical products. The fluorescence intensity is inversely related to the metabolic activity of microorganisms; thus, higher microbial activity results in reduced fluorescence due to quenching effects .
Table 1: Comparison of Detection Methods
| Method | Time Required | Sensitivity | Application Area |
|---|---|---|---|
| Fluorescent Optical Respirometry (FOR) | 1-2 hours | High | Pharmaceutical quality control |
| Serial Dilution Method | 24 hours | Moderate | General microbiological assays |
2. Antimicrobial Activity
Research indicates that Ru(DPP)₃(ClO₄)₂ exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values obtained through FOR were consistent with traditional methods, confirming the compound's efficacy against pathogens like Klebsiella pneumoniae and Staphylococcus aureus at specific concentrations .
Case Study: Antimicrobial Efficacy
- Tested Strains : Klebsiella pneumoniae, Staphylococcus aureus
- MIC Values :
- Klebsiella pneumoniae: 0.625 mg/mL
- Staphylococcus aureus: 41.625 mg/mL
Toxicological Profile
While the compound shows promise as an antimicrobial agent, its toxicity profile must be carefully evaluated. Studies have indicated that low concentrations can affect bacterial metabolism without causing cell death, highlighting the need for further research into its safety and therapeutic window .
Future Directions
The potential applications of Ru(DPP)₃(ClO₄)₂ extend beyond microbial detection. Ongoing research is exploring its use in:
- Cancer Therapy : Investigating the photodynamic therapy capabilities of ruthenium complexes.
- Biosensing : Developing advanced biosensors for environmental monitoring and food safety applications.
Q & A
Q. What is the synthetic methodology for preparing Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate)?
The synthesis typically involves refluxing RuCl₃·3H₂O with 4,7-diphenyl-1,10-phenanthroline (dpphen) in ethylene glycol or ethanol under inert conditions. For example:
- Step 1 : Dissolve RuCl₃·3H₂O (1 mmol) and dpphen (3 mmol) in ethylene glycol.
- Step 2 : Reflux under nitrogen for 72 hours.
- Step 3 : Purify via silica gel chromatography, followed by recrystallization from hot ethanol or methanol.
- Step 4 : Metathesis with NH₄PF₆ or NaClO₄ yields the perchlorate salt .
Q. How does the metal-to-ligand charge transfer (MLCT) mechanism influence its luminescence?
The MLCT transition involves electron excitation from the Ru(II) center to the π* orbitals of the phenanthroline ligand, generating long-lived triplet states. This results in strong red emission (λem ≈ 600–625 nm) with microsecond-scale lifetimes. Key characterization methods include:
- UV-Vis Spectroscopy : MLCT bands appear at 446–465 nm .
- Time-Resolved Luminescence : Measures lifetime quenching by oxygen (Stern-Volmer analysis) .
Example : In oxygen sensing, luminescence intensity inversely correlates with O₂ concentration due to MLCT state quenching .
Q. What solvent systems are optimal for dissolving this complex?
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents:
- Recommended solvents : Dimethylformamide (DMF), ethanol, methanol, and dichloromethane.
- Avoid : Aqueous buffers unless stabilized with surfactants (e.g., reverse micelles) .
Advanced Research Questions
Q. How can conflicting luminescence data in oxygen-sensing studies be resolved?
Discrepancies in emission intensity or lifetime often arise from:
- Matrix Effects : Polymer matrices (e.g., polystyrene) alter quenching efficiency vs. solution-phase studies .
- Aggregation-Induced Emission (AIE) : At high concentrations, aggregation reduces quenching sensitivity. Optimize dye loading (<1 wt% in polymers) .
- Temperature Dependence : Quenching constants (Ksv) vary with temperature; calibrate at fixed conditions (e.g., 25°C) .
Example : AIE-enhanced emission in silica gels improves photostability but requires precise control of doping levels .
Q. What strategies enhance its application in intracellular oxygen mapping?
- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to improve cellular uptake and reduce cytotoxicity .
- Surface Functionalization : Conjugate with mitochondria-targeting peptides (e.g., TPP+) for organelle-specific sensing .
- Ratiometric Probes : Pair with a reference dye (e.g., fluorescein) to correct for optical pathlength variations .
Protocol Note : Prepare a 120 µM working solution in PBS (pH 7.4) and avoid prolonged storage due to ligand instability .
Q. How do ligand modifications impact photophysical and catalytic properties?
Substituting phenyl groups on the phenanthroline ligand alters steric and electronic effects:
- Electron-Withdrawing Groups : Enhance MLCT energy gaps, blue-shifting emission (e.g., –NO₂ substituents).
- Bulky Substituents : Reduce aggregation in hydrophobic environments, improving sensor reproducibility .
Case Study : Ru(dpphen)₃²⁺ shows higher oxygen sensitivity than unsubstituted Ru(phen)₃²⁺ due to increased hydrophobicity and reduced water-induced quenching .
Q. What analytical techniques are critical for characterizing its electrochemical behavior?
- Cyclic Voltammetry (CV) : Measures Ru(II/III) redox potentials (typically +1.2 to +1.5 V vs. Ag/AgCl) .
- Electrogenerated Chemiluminescence (ECL) : Quantifies catalytic activity in bioassays; optimize using co-reactants like tripropylamine (TPA) .
Data Note : ECL efficiency correlates with ligand planarity and conjugation length .
Q. How can its stability in biological media be improved for long-term imaging?
- Protective Matrices : Encapsulate in sol-gel silica or alginate hydrogels to shield from enzymatic degradation .
- Ligand Chelation : Replace chloride counterions with hexafluorophosphate (PF₆⁻) to reduce hydrolysis .
Caution : Avoid DMSO-based stock solutions, as they accelerate ligand dissociation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
